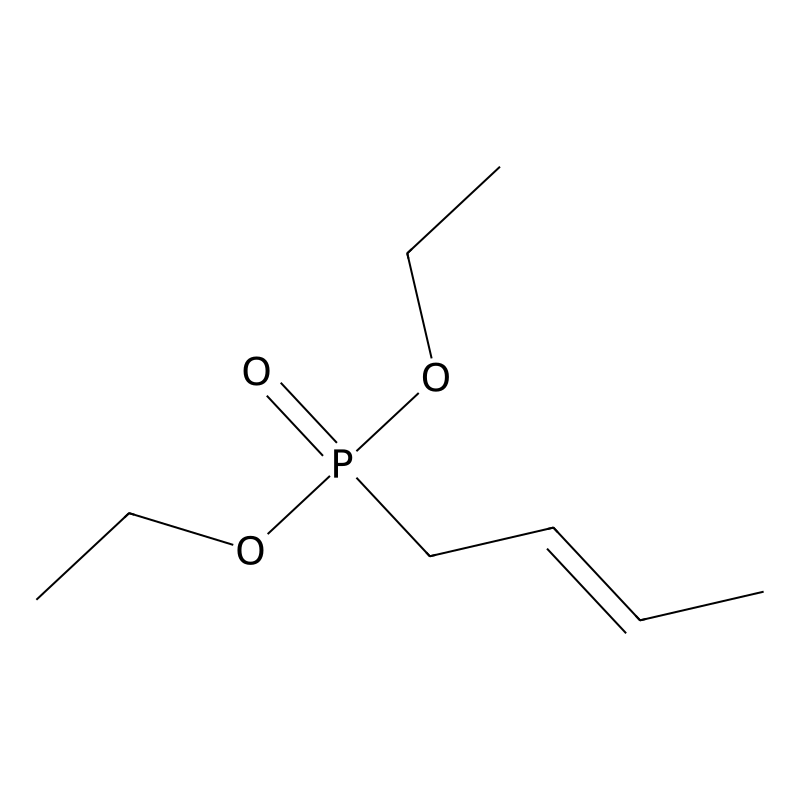

Diethyl trans-crotyl phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Diethyl trans-crotyl phosphonate (CAS No.: 682-34-8) is an organic compound valued in scientific research for its role as a versatile intermediate in organic synthesis []. Its unique chemical structure, characterized by a central carbon-carbon double bond and a phosphonate group, allows it to participate in various organic reactions.

Organic Synthesis Applications

- Building Block for Complex Molecules: Due to its reactive double bond and the presence of the phosphonate group, Diethyl trans-crotyl phosphonate can be employed as a building block in the synthesis of more complex organic molecules. Researchers can utilize its structure to introduce specific functionalities into target molecules [].

- Precursor for Phosphonate-Containing Compounds: The phosphonate group in Diethyl trans-crotyl phosphonate makes it a valuable precursor for the synthesis of other phosphonate-containing compounds. Phosphonates are a class of organic molecules with diverse applications in medicinal chemistry, materials science, and agriculture.

Diethyl trans-crotyl phosphonate is an organophosphorus compound with the molecular formula and a molecular weight of 192.19 g/mol. It is characterized by a trans configuration of the butenyl group, which contributes to its unique reactivity and applications in organic synthesis. This compound is primarily used in research settings and has gained attention for its potential utility in various

- Nucleophilic Substitution: The phosphonate group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Michael Addition: It can act as an electrophile in Michael addition reactions, reacting with nucleophiles like enolates or organometallic reagents.

- Alkylation Reactions: The compound can be involved in alkylation processes, where it serves as a source of the crotyl group.

These reactions highlight its utility in synthesizing more complex molecules and functionalized phosphonates .

The synthesis of diethyl trans-crotyl phosphonate can be achieved through various methods:

- Direct Phosphorylation: This method involves the reaction of crotyl alcohol with phosphorus oxychloride followed by treatment with ethanol to yield the desired phosphonate.

- Lithiation Techniques: Utilization of lithiated derivatives of related phosphonates can facilitate the introduction of the crotyl group via nucleophilic substitution or coupling reactions.

- Modified Michaelis-Arbuzov Reaction: This approach allows for the formation of phosphonates through the reaction of alkyl halides with trialkyl phosphites, leading to the generation of diethyl trans-crotyl phosphonate as a product .

Diethyl trans-crotyl phosphonate finds applications primarily in organic chemistry research:

- Synthetic Intermediates: It serves as a key intermediate in the synthesis of more complex organophosphorus compounds.

- Reagent in Organic Synthesis: The compound is used in various organic transformations, including the formation of carbon-carbon bonds.

- Potential Agrochemical

Diethyl trans-crotyl phosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl 2-butenyl phosphonate | Similar butenyl group | Predominantly exists as a cis-isomer |

| Diethyl allylphosphonate | Allyl group instead of crotyl | More reactive due to double bond position |

| Diethyl isobutenylphosphonate | Isobutylene structure | Different sterics may influence reactivity |

| Dimethyl methylphosphonate | Methyl groups instead of ethyl | Less sterically hindered, different reactivity |

Diethyl trans-crotyl phosphonate stands out due to its specific trans configuration and the presence of an ethyl group at both ends, which impacts its reactivity and potential applications .

Early Foundations and Key Innovations

Organophosphorus chemistry traces its roots to the early 19th century, when Lassaigne first synthesized alkyl phosphates by reacting ethanol with phosphoric acid. This work laid the groundwork for later breakthroughs, such as Voegeli’s 1848 synthesis of triethyl phosphate. The Arbuzov reaction, developed in the early 20th century, revolutionized C–P bond formation by enabling the conversion of trialkyl phosphites to phosphonates via nucleophilic displacement. These advances catalyzed the exploration of phosphonates in industrial and military applications, including their use as chemical warfare agents like tabun during the Iraq–Iran war.

Modern Synthetic Applications

The mid-20th century saw the rise of phosphonates as synthetic tools. The HWE reaction, pioneered by Horner, Wadsworth, and Emmons, leveraged stabilized phosphonate carbanions to synthesize E-alkenes with high stereoselectivity. Diethyl trans-crotyl phosphonate emerged as a versatile substrate for this reaction, enabling the controlled formation of trans-alkenes. Its role in decarboxylative condensation and allylic acetoxylation further expanded its utility in constructing complex molecular scaffolds.

Classical Synthetic Methodologies

Michaelis-Arbuzov Reaction Approaches

The Michaelis-Arbuzov reaction represents the most fundamental and historically significant approach for synthesizing diethyl trans-crotyl phosphonate [1] [2] [3]. This transformation involves the nucleophilic substitution of trialkyl phosphites with alkyl halides to form pentavalent phosphorus species. The reaction was first discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, establishing it as one of the cornerstone methodologies in organophosphorus chemistry [1] [3].

The mechanism proceeds through an initial nucleophilic attack by the phosphorus atom on the electrophilic carbon of crotyl bromide, forming a phosphonium salt intermediate [1] [3]. This intermediate undergoes subsequent nucleophilic displacement by the halide anion on one of the alkyl groups, resulting in the formation of the desired phosphonate ester [1]. The reaction typically requires elevated temperatures ranging from 120-160°C to achieve satisfactory conversion rates [1] [2].

Key synthetic parameters for diethyl trans-crotyl phosphonate preparation:

| Parameter | Optimal Conditions |

|---|---|

| Temperature | 140-160°C |

| Reaction Time | 6-12 hours |

| Solvent | Neat or high-boiling solvents |

| Yield | 70-85% |

| Stereoselectivity | Predominantly trans |

The reactivity order of alkyl halides follows the sequence: alkyl iodide > alkyl bromide > alkyl chloride [2]. Crotyl bromide represents an ideal substrate due to its balanced reactivity and commercial availability [4]. The reaction demonstrates excellent functional group tolerance, accommodating various substituents on the alkenyl framework without significant deterioration in yield or selectivity [2] [5].

Recent modifications have introduced Lewis acid catalysis to reduce reaction temperatures and improve yields [6]. The use of catalysts such as zinc chloride or aluminum trichloride enables the transformation to proceed at temperatures as low as 80-100°C while maintaining comparable yields [6]. This advancement significantly improves the practical applicability of the method for temperature-sensitive substrates.

Phosphorylation of Unsaturated Alcohols

Direct phosphorylation of crotyl alcohol represents an alternative classical approach that offers several advantages over halide-based methodologies [7] [8] [9]. This strategy employs various phosphorylating agents to construct the carbon-phosphorus bond under milder conditions [7] [8].

Traditional phosphorylating agents include diethyl chlorophosphate, which reacts with crotyl alcohol in the presence of base to afford the corresponding phosphonate ester [10]. The reaction proceeds through an SN2 mechanism at the phosphorus center, typically requiring pyridine or triethylamine as a base to neutralize the hydrogen chloride byproduct [10].

Modern developments have introduced the Ψ-reagent platform for efficient alcohol phosphorylation [7] [8] [9]. This methodology demonstrates exceptional chemoselectivity and operates under remarkably mild conditions. The process involves initial nucleophilic addition of the alcohol to the Ψ-reagent, followed by hydrolysis to generate the desired phosphonate monoester [8]. Key advantages include:

- Operational simplicity with room temperature conditions [8]

- Broad substrate scope including complex alcohols [8]

- Excellent chemoselectivity favoring primary alcohols [8]

- Scalable from laboratory to industrial quantities [8]

The isopropenyl phosphate methodology represents another significant advancement in direct phosphorylation [11]. This approach utilizes dimethyl isopropenyl phosphate as an atom-efficient reagent, generating only acetone as a byproduct. The reaction proceeds through transesterification under catalytic base conditions, offering exceptional atom economy and environmental compatibility [11].

Modern Synthetic Strategies

Metal-Catalyzed Coupling Reactions

Metal-catalyzed methodologies have revolutionized phosphonate synthesis by enabling unprecedented selectivity and functional group tolerance [12] [13] [14]. These approaches typically employ transition metal catalysts to facilitate carbon-phosphorus bond formation under mild conditions.

Nickel-catalyzed cross-coupling has emerged as a particularly powerful strategy for phosphonate synthesis [12] [14]. The methodology employs nickel(II) chloride as a precatalyst in combination with triisopropyl phosphite for the phosphonylation of aryl bromides. The reaction proceeds without solvent, utilizing a novel order of reagent addition that significantly improves yields and reduces environmental impact [12].

Key features of the nickel-catalyzed approach:

| Aspect | Details |

|---|---|

| Catalyst | NiCl₂ (2 mol%) |

| Phosphorus Source | Triisopropyl phosphite |

| Temperature | 150-180°C |

| Atmosphere | Inert (Ar or N₂) |

| Yield Range | 65-90% |

Palladium-catalyzed methods offer complementary reactivity patterns, particularly excelling in the coupling of H-phosphinates and other P(O)H-containing compounds [13]. The optimal catalyst systems typically employ xantphos/ethylene glycol or 1,1'-bis(diphenylphosphino)ferrocene/1,2-dimethoxyethane as ligand/additive combinations [13]. These systems demonstrate broad substrate scope and consistently achieve excellent yields with minimal catalyst loading (2 mol%) [13].

Copper-catalyzed methodologies provide access to alkynylphosphonates through direct synthesis from terminal alkynes [15]. The copper(I) oxide-catalyzed process operates under mild conditions in acetonitrile, demonstrating excellent functional group tolerance and scalability to gram quantities [15].

Phosphorylation of Alkenyl Substrates

Contemporary approaches to alkenyl phosphonate synthesis emphasize radical-mediated transformations and photochemical methodologies [16] [17]. These strategies overcome traditional limitations associated with harsh reaction conditions and limited substrate scope.

Radical Arbuzov reactions represent a significant advancement in phosphonate synthesis methodology [16]. This approach employs photoredox catalysis to generate alkyl radicals from readily available alkyl halides, which subsequently undergo phosphonylation with specialized phosphonate reagents. The methodology demonstrates exceptional functional group tolerance and enables late-stage modification of complex molecules [16].

Key advantages of radical phosphonylation:

- Room temperature reaction conditions [16]

- Broad substrate scope including tertiary alkyl halides [16]

- Excellent functional group compatibility [16]

- Applicability to complex natural products and pharmaceuticals [16]

Photoredox-catalyzed tertiary alkylation of phosphites offers access to sterically demanding phosphonate structures [17]. The methodology employs N-methyl benzo[b]phenothiazine as a photocatalyst in combination with carboxylic acid-derived redox-active esters [17]. This approach enables the formation of tertiary alkylphosphonates that are challenging to synthesize through conventional methods [17].

Stereoselective Synthesis Methods

Control of E/Z Geometry

Achieving precise control over the stereochemistry of the double bond in trans-crotyl phosphonates requires sophisticated synthetic strategies [18] [19] [20]. The challenge lies in maintaining the desired E-geometry throughout the synthetic sequence while avoiding isomerization to the thermodynamically less favorable Z-isomer.

Stereocomplementary enol phosphonate methodology provides exceptional control over alkene geometry [18] [19]. This approach involves the stereoselective formation of (E)- and (Z)-enol phosphonates from β-ketoesters, followed by stereoretentive cross-coupling reactions [18]. The methodology achieves remarkable diastereoselectivity (>95:5) in the initial phosphorylation step and maintains stereochemical integrity throughout subsequent transformations [18].

Mechanistic considerations for stereochemical control involve careful management of reaction intermediates and transition states [21] [20]. The use of phosphoryl-stabilized carbanions enables selective elimination reactions that favor formation of the desired E-alkene geometry [20]. Strategic choice of base and solvent systems significantly influences the stereochemical outcome [20].

Sequential transformations can be employed to convert readily available phosphonate precursors into stereodefined products [20]. The methodology involves acylation of phosphoryl-stabilized carbanions followed by selective elimination reactions [20]. This approach consistently produces E-isomers as the major or exclusive products, with yields ranging from 58-87% [20].

Asymmetric Synthesis Approaches

Asymmetric synthesis of chiral phosphonates has gained considerable attention due to the importance of these compounds in medicinal chemistry and biological applications [22] [23] [24] [25]. Several catalytic systems have been developed to achieve high enantioselectivity in phosphonate synthesis.

Organocatalytic approaches utilize chiral catalysts to control absolute stereochemistry [23] [26]. The BINAM-derived bis-urea catalyst system demonstrates exceptional performance in the asymmetric synthesis of quaternary α-hydroxy phosphonates [23]. This methodology achieves high reactivities and enantioselectivities through dual activation of both the electrophile and nucleophile components [23].

Metal-catalyzed asymmetric synthesis employs chiral ligands and metal centers to induce enantioselectivity [22] [27] [24]. Silver carbonate catalysis has proven particularly effective for the asymmetric hydrophosphonylation of aldehydes and ketones [27]. The methodology demonstrates excellent enantioselectivity (up to 99% ee) and broad substrate scope [27].

Chiral auxiliary methods provide an alternative approach for stereocontrolled synthesis [28] [29]. The axis-to-center chirality transfer methodology utilizes binaphthyl-containing phosphonates to achieve highly diastereoselective synthesis of P-stereogenic compounds [28]. The approach demonstrates exceptional stereoselectivity and provides access to both enantiomers through appropriate choice of starting materials [28].

Key asymmetric methodologies and their performance:

| Method | Catalyst System | Enantioselectivity | Yield Range |

|---|---|---|---|

| Organocatalytic | BINAM-bis-urea | 85-95% ee | 70-90% |

| Silver-catalyzed | Ag₂CO₃/chiral ligand | 90-99% ee | 75-95% |

| Chiral auxiliary | Binaphthyl auxiliaries | >95% de | 80-95% |

Scalable Production Considerations

Industrial-scale synthesis of diethyl trans-crotyl phosphonate requires careful consideration of economic, environmental, and safety factors [30] [31] [32] [33]. The global phosphonates market, valued at approximately $1.3 billion in 2024 and projected to reach $1.9 billion by 2030, demonstrates the commercial significance of these compounds [30].

Raw material considerations play a crucial role in large-scale production economics [32] [33]. Primary feedstocks include phosphorus trichloride, formaldehyde, and appropriate organic substrates [32] [33]. The cost of phosphorus yellow, a key raw material for phosphonate production, significantly impacts overall production economics [34].

Process development for scalable synthesis emphasizes several key factors:

- Continuous flow technology for improved efficiency and safety [35]

- Waste minimization through optimized stoichiometry and recycling [30]

- Energy efficiency via process intensification [35]

- Environmental compliance with regulatory standards [33] [34]

Flow chemistry applications offer substantial advantages for large-scale phosphonate production [35]. The modular flow platform enables concatenation of multiple synthetic steps, reducing overall process time from hours or days to minutes [35]. Key benefits include enhanced safety through reduced handling of hazardous intermediates and improved yields through optimized reaction conditions [35].

Industrial synthetic approaches typically employ robust methodologies that prioritize yield, cost-effectiveness, and safety [36] [37]. The chlorination methodology using chlorine gas represents a scalable approach for phosphonate synthesis [36]. This methodology has been successfully demonstrated on industrial scale for the synthesis of DOPO-based phosphonamidates and phosphonates [36].

Economic analysis of phosphonate production reveals several critical factors [32] [33]:

| Cost Component | Percentage of Total | Optimization Strategy |

|---|---|---|

| Raw Materials | 45-60% | Supplier optimization, recycling |

| Energy | 15-25% | Process intensification |

| Capital Equipment | 10-20% | Technology selection |

| Labor | 8-15% | Automation |

| Environmental/Safety | 5-12% | Regulatory compliance |

Future trends in scalable phosphonate synthesis emphasize sustainability and environmental responsibility [30] [31]. Development of biodegradable phosphonates addresses environmental concerns while maintaining industrial performance [30]. Green chemistry principles guide the development of more sustainable synthetic methodologies [30] [35].

The integration of digital technologies and process analytics enables real-time optimization of large-scale synthesis [35]. Advanced monitoring systems ensure consistent product quality while minimizing waste and energy consumption [35].

Regional production considerations significantly impact global phosphonate supply chains [31] [34]. Asia-Pacific dominates both production and consumption, with China and India leading manufacturing capacity [31]. However, regulatory pressures and trade dynamics, including tariffs and export restrictions, continue to influence production location decisions [34].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant